molecular formula C8H9N3O3 B1587695 3-Methyl-4-nitrobenzohydrazide CAS No. 72198-83-5

3-Methyl-4-nitrobenzohydrazide

Cat. No. B1587695
CAS RN: 72198-83-5
M. Wt: 195.18 g/mol
InChI Key: SMRIMKXHORAHJR-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O3 . It has an average mass of 195.175 Da and a monoisotopic mass of 195.064392 Da .


Physical And Chemical Properties Analysis

3-Methyl-4-nitrobenzohydrazide has a density of 1.3±0.1 g/cm³ . It has a molar refractivity of 50.1±0.3 cm³, and its index of refraction is 1.608 . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its polar surface area is 101 Ų, and it has a polarizability of 19.9±0.5 10^-24 cm³ . The surface tension of 3-Methyl-4-nitrobenzohydrazide is 59.4±3.0 dyne/cm, and its molar volume is 145.1±3.0 cm³ .

Scientific Research Applications

Synthesis of Antimicrobial Agents

3-Methyl-4-nitrobenzohydrazide is used in synthesizing hydrazide-hydrazones with potential antimicrobial activity. This compound, when cyclized with acetic anhydride, forms 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, some of which display significant antimicrobial effects, particularly against Staphylococcus spp. (Paruch et al., 2020).

Antihypertensive α-Blocking Agents

4-Nitrobenzohydrazide derivatives have been studied for their potential as antihypertensive α-blocking agents. These compounds are created through various chemical reactions and have shown promising pharmacological properties with low toxicity (Abdel-Wahab et al., 2008).

Solubility and Thermodynamic Modeling

3-Methyl-4-nitrobenzoic acid, closely related to 3-methyl-4-nitrobenzohydrazide, has been analyzed for its solubility in various solvents. This study provides valuable data for understanding the solubility characteristics and thermodynamic properties of the compound, which are essential for its application in different scientific contexts (Acree et al., 2017).

Cytotoxicity and Antimicrobial Studies

Studies have been conducted on the cytotoxicity and antimicrobial effectsof compounds derived from 3-methyl-4-nitrobenzohydrazide. For instance, the synthesis of 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles derived from this compound has shown significant cytotoxic properties and antibacterial activities, making them potential candidates for pharmaceutical applications (Mutchu et al., 2018).

Tuberculostatic Activity

Novel derivatives of 3-methyl-4-nitrobenzohydrazide have been synthesized and tested for their tuberculostatic activity. Some of these compounds have shown promising results in vitro, indicating their potential use in treating tuberculosis (Gobis et al., 2012).

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones derived from 3-methyl-4-nitrobenzohydrazide have been investigated, suggesting their potential applications in optical devices such as optical limiters and switches. This research indicates the versatility of 3-methyl-4-nitrobenzohydrazide derivatives in various scientific fields (Naseema et al., 2010).

Xanthine Oxidase Inhibitory Activity

Derivatives of 3-methyl-4-nitrobenzohydrazide have been synthesized and tested for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This research opens avenues for the development of therapeutic agents for diseases related to purine metabolism disorders (Han et al., 2022).

Safety And Hazards

3-Methyl-4-nitrobenzohydrazide is considered hazardous. It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

3-methyl-4-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-4-6(8(12)10-9)2-3-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRIMKXHORAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391300
Record name 3-methyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitrobenzohydrazide

CAS RN

72198-83-5
Record name 3-methyl-4-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-nitrobenzhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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